molecular formula C23H19ClF2N2O3 B606540 N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide CAS No. 1922098-69-8

N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide

Cat. No. B606540
M. Wt: 444.8628
InChI Key: PMTPYUTZAJWGPE-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C23H19ClF2N2O3 . It is a solid substance .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted at the 3-position with a carboxamide group and at the 1-position with a benzoyl group. The benzoyl group is further substituted at the 3-position with a furan ring. The piperidine ring is also substituted at the 5-position with two fluorine atoms. The carboxamide group is further substituted with a 4-chlorophenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 444.9 g/mol . It has a computed XLogP3-AA value of 4.4, which is a measure of its lipophilicity, indicating that it is relatively hydrophobic . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 444.1052265 g/mol . The topological polar surface area is 62.6 Ų, which is a measure of the compound’s polarity . The compound has a complexity of 657, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Urotensin-II Receptor Antagonism

Research has highlighted the use of N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide derivatives as potential urotensin-II receptor antagonists. These compounds, particularly the 3,4-difluorophenyl analog, have shown high metabolic stability and low cytotoxicity, making them promising for medical applications (Lim et al., 2019).

Multicomponent Synthesis in Medicinal Chemistry

The compound and its derivatives have been synthesized through multicomponent condensation reactions, expanding the scope of synthetic methodologies in medicinal chemistry. These compounds display structural characteristics conducive to various pharmaceutical applications (Dyachenko et al., 2019).

Neuroinflammation Imaging

A specific application in neuroinflammation imaging has been explored, where derivatives of this compound have been used in PET imaging of colony-stimulating factor 1 receptor, an emerging target in neuroinflammation imaging. This application is particularly relevant for diseases like Alzheimer’s (Lee et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The compound has the hazard statement H302 .

properties

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTPYUTZAJWGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide

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